molecular formula C10H16N2O3 B12954448 (3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate

(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12954448
M. Wt: 212.25 g/mol
InChI Key: IEGAWSYJCQMVBM-JGVFFNPUSA-N
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Description

“(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:

(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate\text{this compound} (3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate

This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry and functional groups. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Strecker Synthesis: One common method involves the Strecker synthesis, where tert-butylamine reacts with an aldehyde (e.g., benzaldehyde) to form an imine. Subsequent cyanide ion attack on the imine yields the cyano-substituted pyrrolidine. Acid hydrolysis of the nitrile group provides the final product.

    Enantioselective Synthesis: Enantioselective methods using chiral catalysts or auxiliaries can also yield the desired enantiomer.

Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using cost-effective reagents and optimized conditions.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

    Reduction: Reduction of the nitrile group can lead to the corresponding amine.

    Substitution: The tert-butyl group can be substituted by various nucleophiles (e.g., halides, amines).

Common Reagents and Conditions::

    Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).

    Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).

    Substitution: Nucleophiles (e.g., NaI, NH3).

Major Products::
  • Hydrolysis: Carboxylic acid and tert-butyl alcohol.
  • Reduction: Tert-butyl amine.
  • Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemical Research: Investigating the reactivity of pyrrolidine derivatives and their applications in organic synthesis.

    Biological Studies: Exploring potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicinal Chemistry: Developing analogs for drug discovery.

    Industry: As a building block in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action depends on the specific application. For instance:

  • In drug development, it may target specific enzymes or receptors.
  • In chemical reactions, it acts as a nucleophile or electrophile.

Comparison with Similar Compounds

    (3S,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: The enantiomer of our compound.

    (3R,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: Diastereomer with a different stereochemistry.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

IEGAWSYJCQMVBM-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N

Origin of Product

United States

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